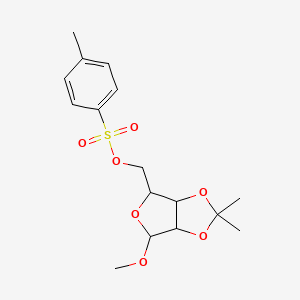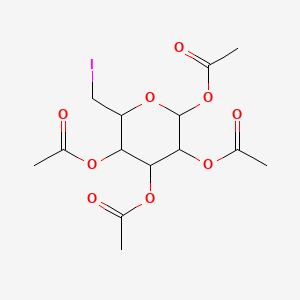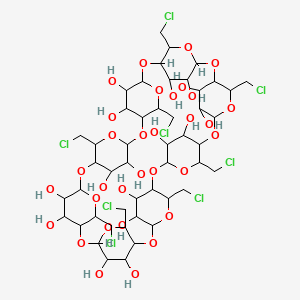
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through an amide bond
Métodos De Preparación
The synthesis of 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can be compared with other similar compounds, such as:
3-(4-Pyridinyl)benzoic acid: This compound has a similar structure but lacks the carbamoyl group.
4-(Aminocarbonyl)-2-pyridinyl]amino]benzoic acid: This compound has a similar structure but with different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
3-[(4-carbamoylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H11N3O3/c14-12(17)8-4-5-15-11(7-8)16-10-3-1-2-9(6-10)13(18)19/h1-7H,(H2,14,17)(H,15,16)(H,18,19) |
Clave InChI |
IZTIIXFLOQLVMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)


